molecular formula C11H17N3O4 B12104293 2'-Deoxy-N4-dimethylcytidine

2'-Deoxy-N4-dimethylcytidine

Cat. No.: B12104293
M. Wt: 255.27 g/mol
InChI Key: YCCNEMUWMUKEGM-UHFFFAOYSA-N
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Description

2’-Deoxy-N4-dimethylcytidine is a biomedical compound widely used in the research of viral diseases, such as hepatitis and HIV. It functions by inhibiting viral replication and promoting immune response, leading to the suppression of viral load. This compound is a purine nucleoside analog with broad antitumor activity targeting indolent lymphoid malignancies .

Preparation Methods

The synthetic routes and reaction conditions for 2’-Deoxy-N4-dimethylcytidine involve the methylation of cytidine derivatives. The industrial production methods typically include the use of specific catalysts and controlled reaction environments to ensure high purity and yield. Detailed synthetic routes and reaction conditions are often proprietary and may vary between manufacturers .

Chemical Reactions Analysis

2’-Deoxy-N4-dimethylcytidine undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Common reagents for substitution reactions include halogens and nucleophiles under specific conditions.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2’-Deoxy-N4-dimethylcytidine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its role in inhibiting viral replication and promoting immune response.

    Medicine: It has potential therapeutic applications in treating viral diseases and certain types of cancer.

    Industry: The compound is used in the development of antiviral drugs and cancer treatments

Mechanism of Action

The mechanism of action of 2’-Deoxy-N4-dimethylcytidine involves its incorporation into viral DNA, leading to the inhibition of viral replication. The compound targets viral enzymes and disrupts the normal function of viral RNA, thereby reducing the viral load in infected cells .

Comparison with Similar Compounds

2’-Deoxy-N4-dimethylcytidine is unique in its dual methylation, which distinguishes it from other cytidine derivatives. Similar compounds include:

  • 3-methylcytidine
  • N4-methylcytidine
  • 5-methylcytidine

These compounds also undergo methylation but differ in their specific sites of modification and biological activities .

Properties

IUPAC Name

4-(dimethylamino)-1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O4/c1-13(2)9-3-4-14(11(17)12-9)10-5-7(16)8(6-15)18-10/h3-4,7-8,10,15-16H,5-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCCNEMUWMUKEGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=O)N(C=C1)C2CC(C(O2)CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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